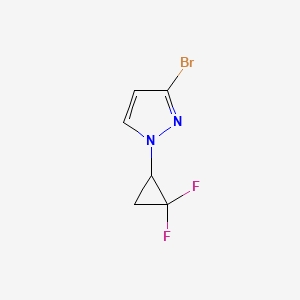

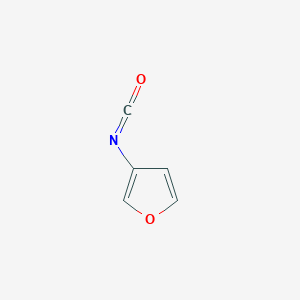

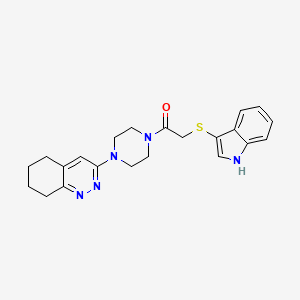

![molecular formula C20H16F3N3O4 B2355033 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid CAS No. 874374-65-9](/img/structure/B2355033.png)

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and an acetic acid group. These functional groups could potentially confer a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a reaction with a trifluoromethylating reagent . The oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and trifluoromethyl groups are both electron-withdrawing, which could influence the electronic structure of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetic acid group could participate in acid-base reactions, while the oxadiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could make the compound acidic, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The trifluoromethyl group within the compound’s structure can be particularly useful in proteomics due to its ability to introduce a significant degree of structural specificity and stability in protein interactions .

Agrochemical Development

Compounds with trifluoromethyl groups, such as the one , are often used in the development of agrochemicals. These compounds can provide protection for crops against pests and diseases, and the trifluoromethyl group is known for enhancing the biological activity and physical properties of these agrochemicals .

Pharmaceutical Industry

The trifluoromethyl group is a common motif in pharmaceutical compounds due to its ability to affect the bioavailability and metabolic stability of drugs. This compound could be involved in the synthesis of new pharmaceuticals, especially considering its potential interactions with various biological receptors .

Antiviral Agents

The structure of this compound suggests that it could be synthesized into derivatives with antiviral properties. Indole derivatives, which share some structural similarities, have been shown to possess antiviral activities, indicating that this compound could also be explored for similar applications .

Anti-inflammatory Applications

Compounds containing oxadiazole rings, such as the one being analyzed, have been associated with anti-inflammatory properties. This suggests potential applications in the development of anti-inflammatory drugs or research into inflammation pathways .

Anticancer Research

The presence of a trifluoromethylphenyl group in this compound’s structure is noteworthy, as such groups are often explored for their anticancer properties. This compound could be used in the synthesis of molecules for cancer research, possibly as a part of chemotherapeutic agents .

Antimicrobial Studies

The structural complexity of this compound, including the oxadiazole ring, indicates potential for antimicrobial activity. It could be used in the study of new antimicrobial agents or in the exploration of microbial resistance mechanisms .

Chemical Synthesis and Catalysis

Finally, this compound could play a role in chemical synthesis and catalysis. Its structure could be useful in the development of novel catalysts or as an intermediate in the synthesis of more complex molecules, particularly in organic chemistry research .

Mechanism of Action

Mode of Action

The mode of action of this compound is not well-documented. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner. The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

For example, some trifluoromethyl-containing compounds have been shown to act as agonists for peroxisome proliferator-activated receptors, which play a role in the regulation of central inflammation .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s stability and bioavailability .

Result of Action

Compounds with similar structures have been found to have various biological activities, such as anti-inflammatory and analgesic activities .

properties

IUPAC Name |

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYIMMKEYGWJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

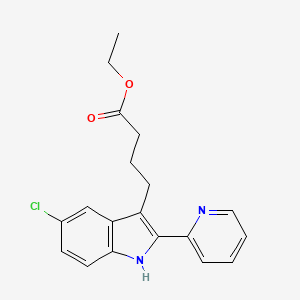

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)

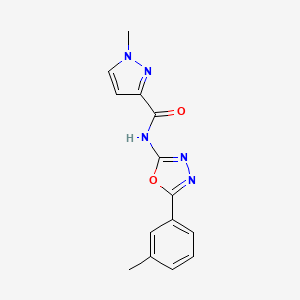

![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)

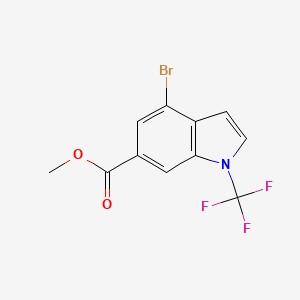

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)